4-Hydrazinylaniline hydrochloride
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Overview
Description
4-Hydrazinylaniline hydrochloride is an organic compound with the molecular formula C6H9N3·HCl It is a derivative of aniline, where the amino group is substituted with a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylaniline hydrochloride typically involves the reduction of 4-nitroaniline to 4-hydrazinylaniline, followed by its conversion to the hydrochloride salt. One common method includes:
Reduction of 4-nitroaniline: This step involves the reduction of 4-nitroaniline using hydrazine hydrate in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Formation of Hydrochloride Salt: The resulting 4-hydrazinylaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced further to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Hydrazinylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinylaniline hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: A precursor in the synthesis of 4-Hydrazinylaniline hydrochloride.
4-Aminophenylhydrazine: A structurally similar compound with different reactivity.
Phenylhydrazine: Another hydrazine derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other hydrazine derivatives. Its ability to undergo a variety of chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H10ClN3 |
---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
4-hydrazinylaniline;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,7-8H2;1H |
InChI Key |
KMVSVOWOALYPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NN.Cl |
Origin of Product |
United States |
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